molecular formula C16H19Cl2N5O B2681757 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide CAS No. 1396851-74-3

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide

Cat. No. B2681757
CAS RN: 1396851-74-3
M. Wt: 368.26
InChI Key: VMEMIWLIJGFCAS-UHFFFAOYSA-N
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Description

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promise in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Novel Pyrazole Carboxamide Derivatives : A series of novel pyrazole carboxamide derivatives containing a piperazine moiety were synthesized. Their structures were characterized by IR, 1H NMR, and HRMS spectroscopy, with X-ray crystal analysis confirming the structure of specific derivatives (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).

Antimicrobial Evaluation

  • Piperazine and Triazolo-pyrazine Derivatives : New piperazine derivatives were synthesized and evaluated for their antimicrobial activity. One derivative, in particular, showed superior antimicrobial activity against A. baumannii, highlighting its potential as a lead compound for developing new antimicrobials (M. Patil et al., 2021).

Cannabinoid Receptor Antagonists

  • Molecular Interaction with CB1 Cannabinoid Receptor : Research on derivatives similar in structure to 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide has shown potent and selective antagonistic properties for the CB1 cannabinoid receptor. These findings contribute to developing unified pharmacophore models for CB1 receptor ligands, potentially aiding in the design of new therapeutic agents (J. Shim et al., 2002).

Antitubercular Activity

  • Benzofuran and Benzo[d]isothiazole Derivatives : A series of derivatives were synthesized and screened for their antitubercular activity. Among them, specific derivatives showed promising activity against Mycobacterium tuberculosis, indicating their potential as novel inhibitors for tuberculosis treatment (K. Reddy et al., 2014).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(2-pyrazol-1-ylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5O/c17-14-3-2-13(12-15(14)18)20-16(24)22-9-6-21(7-10-22)8-11-23-5-1-4-19-23/h1-5,12H,6-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEMIWLIJGFCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide

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